molecular formula C6H3Cl4N B1582900 2-Chloro-3-(trichloromethyl)pyridine CAS No. 72648-12-5

2-Chloro-3-(trichloromethyl)pyridine

Cat. No. B1582900
CAS RN: 72648-12-5
M. Wt: 230.9 g/mol
InChI Key: TZKVGCQBQQFWOV-UHFFFAOYSA-N
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Patent
US04504665

Procedure details

The process according to claim 4 wherein 2-chloronicotinic acid is produced by reacting 2-chloro-3-trifluoromethyl pyridine with aluminum chloride to obtain 2-chloro-3-trichloromethyl pyridine and then hydrolyzing the 2-chloro-3-trichloromethyl pyridine in the presence of sulfuric acid or phosphoric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=O.ClC1C(C(F)(F)F)=CC=CN=1.[Cl-:22].[Al+3].[Cl-:24].[Cl-:25]>>[Cl:1][C:2]1[C:3]([C:4]([Cl:25])([Cl:24])[Cl:22])=[CH:7][CH:8]=[CH:9][N:10]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=C1C(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is produced

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC=C1C(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.